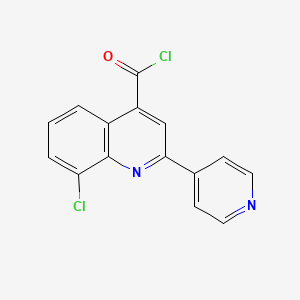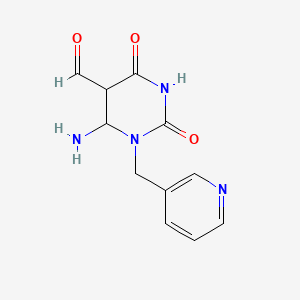
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyridine moiety, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carboxaldehyde with urea and an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
化学反応の分析
Types of Reactions
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carboxylic acid.
Reduction: 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, or inflammation .
類似化合物との比較
Similar Compounds
- 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- 6-Methoxyindane-5-carbaldehyde
- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 6-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Uniqueness
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde is unique due to its combination of functional groups and structural features. The presence of both a pyridine and a pyrimidine ring, along with an aldehyde group, provides a versatile platform for chemical modifications and potential biological activities. This uniqueness makes it a valuable compound for diverse research applications .
特性
分子式 |
C11H12N4O3 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC名 |
6-amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,3-diazinane-5-carbaldehyde |
InChI |
InChI=1S/C11H12N4O3/c12-9-8(6-16)10(17)14-11(18)15(9)5-7-2-1-3-13-4-7/h1-4,6,8-9H,5,12H2,(H,14,17,18) |
InChIキー |
GXOWMRRVNBDZQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CN2C(C(C(=O)NC2=O)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


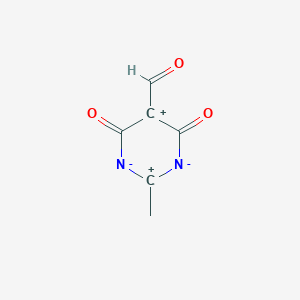
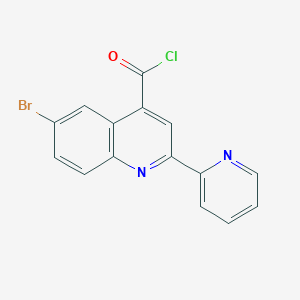
![ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12347677.png)
![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347678.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B12347682.png)


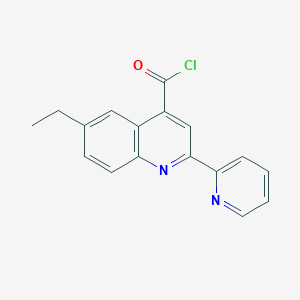
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)
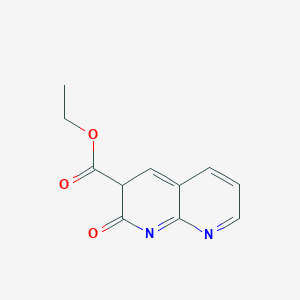
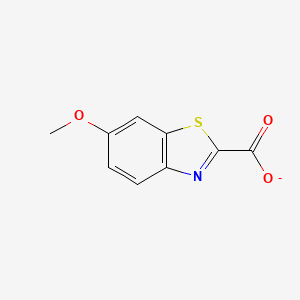
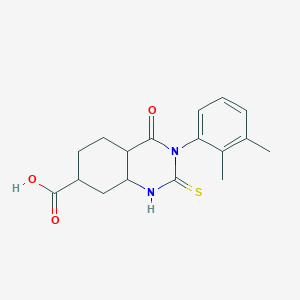
![ethyl (2Z)-2-[(6aR,8R,9aS)-8-(2,4-dioxo-1,3-diazinan-1-yl)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylidene]acetate](/img/structure/B12347730.png)
